Inhibition of CYP3A4/5 – Target Compound vs. Cytochrome P450 Panel Baseline
A single BindingDB entry (BDBM50538344, mapped to CHEMBL4633246) reports an IC50 value of 5.50 × 10³ nM (5.5 µM) for inhibition of CYP3A4/5 in human liver microsomes using midazolam as a probe substrate, following a 30-minute preincubation [1]. This value establishes a baseline for cytochrome P450 liability. However, critical identity verification issues exist: the SMILES string associated with this BindingDB record corresponds to a different chemical scaffold (N-cyclopropyl-3-methyl-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide, CAS 2426616-55-7) rather than the target compound . Therefore, this data point is classified as Supporting evidence only and cannot be reliably attributed to N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide.
| Evidence Dimension | CYP3A4/5 inhibition IC50 |
|---|---|
| Target Compound Data | 5.5 µM (unconfirmed attribution) |
| Comparator Or Baseline | Typical CYP3A4 inhibitor threshold: IC50 < 1 µM (high risk); > 10 µM (low risk) |
| Quantified Difference | N/A – attribution uncertain |
| Conditions | Human liver microsomes, midazolam substrate, 30 min preincubation [1] |
Why This Matters
Without confirmed attribution, this data cannot guide procurement decisions; verification of chemical identity in deposited assay records is mandatory before use.
- [1] BindingDB. Entry BDBM50538344, CHEMBL4633246. IC50: 5.50E+3 nM. Inhibition of CYP3A4/5 in human liver microsomes. URL: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50538344 (accessed 2026-05-09). View Source
